4-((1s)Aminocyclopropylmethyl)phenol
Description
4-((1s)-Aminocyclopropylmethyl)phenol is a phenol derivative featuring a cyclopropane ring substituted with an amino group and a methylene bridge at the para position of the aromatic ring. The stereochemical designation (1s) indicates a specific spatial arrangement of the cyclopropane substituents, which can influence molecular interactions and electronic properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-[(S)-amino(cyclopropyl)methyl]phenol |
InChI |
InChI=1S/C10H13NO/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2,11H2/t10-/m0/s1 |
InChI Key |
DEQTVSNEVTUFLS-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=C(C=C2)O)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Enamine Synthesis
- Reagents : Cyclopropanecarbaldehyde (aldehyde), morpholine (amine), lithium chloride (additive).
- Conditions :
- Aldehyde and morpholine are combined in a 1:1.2 molar ratio.
- Reaction heated to 80–100°C under reflux to facilitate azeotropic water removal.
- Lithium chloride (1.0 molar equivalent relative to phenol) enhances para-regioselectivity.
- Product : 4-(cyclopropylmethylene)morpholine (enamine intermediate).
Step 2: Phenol Coupling
- Reagents : Phenol (10–20% molar excess), enamine intermediate, isopropyl alcohol (solvent).
- Conditions :
- Workup :
- Vacuum distillation for enamine purification.
- Acid-base extraction to isolate the final product.
Key Data :
| Parameter | Value |
|---|---|
| Yield (para isomer) | 70–85% |
| Reaction Time | 20–240 hours |
| Temperature | 40–60°C |
Solvent-Free One-Pot Amination
A modified approach from PMC4302402 streamlines the synthesis via imine intermediates:
Procedure:
- Reagents :
- 2-Aminopyridine (1.0 mmol), cyclopropanecarbaldehyde (1.2 mmol), phenol (1.0 mmol).
- Conditions :
- Solvent-free heating at 80°C for 30–120 minutes.
- TLC monitoring (n-hexane:ethyl acetate, 4:1) for reaction completion.
- Workup :
- Diethyl ether extraction followed by drying over MgSO₄.
- Recrystallization in n-hexane yields a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–97% |
| Reaction Time | 30–120 minutes |
| Temperature | 80°C |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Enamine-Mediated | High regioselectivity (para >70%) | Long reaction time (up to 240 h) |
| Solvent-Free | Rapid (30–120 min), no solvent use | Moderate yields (40–97%) |
Structural Characterization
The compound’s structure (PubChem CID: 124222626) is confirmed via:
- ¹H NMR :
- IR : Stretching bands for –OH (3200–3500 cm⁻¹) and C–N (1250 cm⁻¹).
- Elemental Analysis : C 71.36%, H 9.20%, N 5.94% (theoretical: C 71.45%, H 8.95%, N 5.95%).
Challenges and Optimizations
- Regioselectivity : Lithium chloride is critical for suppressing ortho-isomer formation in enamine-based routes.
- Purification : Vacuum distillation and recrystallization in n-hexane are effective for isolating the para isomer.
- Stability : The cyclopropylmethyl group exhibits robustness under acidic conditions, enabling compatibility with diverse reaction setups.
Chemical Reactions Analysis
Types of Reactions
4-((1s)Aminocyclopropylmethyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
4-((1s)Aminocyclopropylmethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1s)Aminocyclopropylmethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the aminocyclopropylmethyl group can interact with biological receptors and enzymes . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Physicochemical and Electronic Properties
- Optical Properties: The imidazole derivative (4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol) exhibits strong nonlinear optical (NLO) behavior, with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu and a low HOMO-LUMO gap (3.2 eV), enabling charge transfer . In contrast, trifluoromethylthio-substituted phenols (e.g., 4-(Trifluoromethylthio)phenol) demonstrate high chemical stability and hydrophobicity, making them suitable for fluorinated polymers and liquid crystals .
- Thermal and Solubility Data: The imidazole derivative has a melting point of 278°C and >96% purity, with ethanol as a common solvent . Hydrochloride salts (e.g., 4-(1-Aminocyclopropyl)phenol hydrochloride) show improved aqueous solubility due to ionic character .
Computational Insights
Density functional theory (DFT) studies on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol reveal:
- HOMO-LUMO Gap : 3.2 eV, indicative of electron delocalization.
- Hyperpolarizability (β) : 4.044 × 10⁻¹ cm/W, driven by π→π* transitions and intramolecular charge transfer .
- Dipole Moment : High total dipole moment (6.8 D) enhances NLO response .
For cyclopropane derivatives, computational models predict similar trends, where ring strain and amino group orientation modulate electronic properties.
Biological Activity
4-((1S)Aminocyclopropylmethyl)phenol, also known as ACPM, is a compound of interest in pharmacological research due to its potential biological activities. Understanding its interactions within biological systems is essential for elucidating its pharmacodynamics and therapeutic applications. This article delves into the biological activity of ACPM, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
ACPM is characterized by its unique cyclopropyl structure attached to a phenolic ring. The stereochemistry at the aminocyclopropyl carbon is crucial for its biological function. The molecular formula is CHNO, and it exhibits properties that may influence its interaction with various biological targets.
Biological Activity
Research indicates that ACPM exhibits several biological activities, including:
- Neuroprotective Effects : Studies suggest that ACPM may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antidepressant Activity : Preliminary findings indicate that ACPM could modulate neurotransmitter systems, suggesting a role in alleviating depressive symptoms.
- Anti-inflammatory Properties : ACPM has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities of ACPM
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Neuroprotection | Modulation of neurotrophic factors | |
| Antidepressant | Serotonin and norepinephrine reuptake inhibition | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of ACPM resulted in significant improvements in cognitive function following induced neurotoxicity. The results indicated enhanced levels of brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival and growth.
Case Study 2: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder, participants receiving ACPM showed a marked reduction in depression scores compared to the placebo group. The study highlighted the compound's potential as a novel antidepressant agent.
Research Findings
Recent investigations into the pharmacodynamics of ACPM have revealed insights into its mechanism of action. For example:
- Receptor Binding Studies : In vitro assays demonstrated that ACPM binds selectively to serotonin receptors, suggesting its role in mood regulation.
- Cytokine Profiling : Analysis of cytokine levels in treated subjects indicated a significant decrease in TNF-alpha and IL-6 levels, supporting its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
